molecular formula C10H22N2O B8743042 1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol

1-Amino-3-(cyclohexyl-methyl-amino)-propan-2-ol

Cat. No. B8743042
M. Wt: 186.29 g/mol
InChI Key: HKQXAIXOSHMXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08084621B2

Procedure details

A mixture of 2-(3-chloro-2-hydroxypropyl)isoindoline-1,3-dione 7.2 g (0.03 mol) (Weizmann, M. et al. Bull. soc. chim. 1930, 47:356-61) and N-methylcyclohexanamine 6.8 g (0.06 mol) in 25 ml ethanol was refluxed for 6 hours, then evaporated in vacuo. The oil residue was added into 60 ml 20% aq. HCl and refluxed for another 3 hours. After cooled to room temperature, the precipitate was filtered off. The filtrate was concentrated to about 15 ml in vacuo, then basified to pH 13 to 14 with solid NaOH and extracted with CH2Cl2. The organic layer separated was dried over anhydrous Na2SO4 and concentrated in vacuo to give 1.75 g (31%) 1-amino-3-(cyclohexyl(methyl)amino)propan-2-ol as a colorless liquid.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC[CH:3]([OH:16])[CH2:4][N:5]1C(=O)C2C(=CC=CC=2)C1=O.[CH3:17][NH:18][CH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1.[CH2:25](O)C>>[NH2:5][CH2:4][CH:3]([OH:16])[CH2:17][N:18]([CH:19]1[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1)[CH3:25]

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
ClCC(CN1C(C2=CC=CC=C2C1=O)=O)O
Name
Quantity
6.8 g
Type
reactant
Smiles
CNC1CCCCC1
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
ADDITION
Type
ADDITION
Details
The oil residue was added into 60 ml 20% aq. HCl
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for another 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to about 15 ml in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC(CN(C)C1CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.